(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide
Description
(E)-N-(3-Methoxypropyl)-2-phenylethene-1-sulfonamide is a sulfonamide derivative characterized by an (E)-configured styrenic moiety (2-phenylethene) linked to a sulfonamide group substituted with a 3-methoxypropyl chain. The E-configuration likely influences its steric and electronic properties, which may enhance target binding compared to the Z-isomer, a trend observed in other stereospecific compounds .
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
(E)-N-(3-methoxypropyl)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-16-10-5-9-13-17(14,15)11-8-12-6-3-2-4-7-12/h2-4,6-8,11,13H,5,9-10H2,1H3/b11-8+ |
InChI Key |
MEMVHCXBJIIDBV-DHZHZOJOSA-N |
Isomeric SMILES |
COCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
COCCCNS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-phenylethene-1-sulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or alkyl halides, leading to the formation of azide or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or alkylated derivatives.
Scientific Research Applications
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The phenylethene moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Agrochemical Relevance : Methoprotryne and flutolanil () demonstrate that substituents like methoxypropyl or trifluoromethyl groups enhance bioactivity in pesticides. The target compound’s methoxypropyl chain may similarly improve solubility and systemic mobility in plants .
Stereochemical Impact : The E-configuration in the target compound and (E)-3-(2-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide () suggests that spatial arrangement is critical for interactions with biological targets, such as enzyme active sites or membranes.
Sulfonamide Diversity : While Solvent Violet 13 (a cobaltate sulfonamide in ) is used as a dye, other sulfonamides in and highlight structural versatility, where substituents dictate applications ranging from pesticides to research chemicals.
Biological Activity
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides, a class of synthetic antimicrobials, have been extensively studied for their antibacterial properties and other therapeutic effects. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a sulfonamide group attached to a phenylethene backbone. The presence of the methoxypropyl group may influence its biological properties, including solubility and interaction with biological targets.
Structural Formula
Antibacterial Properties
Sulfonamides are known for their bacteriostatic effects, primarily through the inhibition of bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the biosynthesis of folate from para-aminobenzoic acid (PABA) . The structural similarity between sulfonamides and PABA allows these compounds to effectively compete for the active site of the enzyme.
Enzyme Inhibition Studies
Recent studies have shown that modifications in sulfonamide structures can significantly alter their biological activity. For instance, variations in substituents on the sulfonamide moiety can enhance or diminish inhibitory effects against various enzymes:
- Acetylcholinesterase (AChE) : Some derivatives exhibited good inhibitory potential against AChE, which is critical in neurotransmission .
- Butyrylcholinesterase (BChE) : Certain compounds showed promising inhibition with IC50 values indicating their potency relative to standard inhibitors .
Table 1: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5b | BChE | 0.2 | |
| Compound 5f | BChE | 13 | |
| Eserine | AChE (Standard) | 0.85 |
Cytotoxicity and Anticancer Activity
Sulfonamide derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. For instance, some compounds demonstrated significant cytotoxicity against HCT-116 and PC-3 cancer cell lines with IC50 values ranging from 2.4 to 7.5 µg/mL .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
A recent case study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The study highlighted the compound's effectiveness against several strains of bacteria, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Neurological Impact
Another case study focused on the neurological effects of selected sulfonamides, revealing that certain derivatives could modulate cholinergic activity by inhibiting AChE and BChE. This modulation could have implications for treating neurodegenerative diseases such as Alzheimer's.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide, and how are the reaction conditions optimized?
- Methodological Answer : The synthesis involves coupling 2-(N-substituted sulfamoyl)acetic acid derivatives with benzaldehydes. For example, analogous (E)-ethenesulfonamides are synthesized using Method A: reacting 2-(N-(aryl)sulfamoyl)acetic acid with substituted benzaldehydes under mild conditions (room temperature, 12 hours), followed by purification via column chromatography. Key optimizations include controlling steric hindrance (e.g., para-substituted aldehydes improve yield by 20–30%) and using aprotic solvents (e.g., dichloromethane) to minimize side reactions. Yields typically range from 40–60% depending on substituent electronic effects .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Confirms the (E)-configuration through vicinal coupling constants (J = 12–16 Hz) between ethene protons. Peaks for aromatic protons appear as doublets in δ6.8–7.5 ppm, while the methoxypropyl group shows a singlet at δ3.2–3.4 ppm .
- UV-Vis : λmax at ~255 nm indicates π→π* transitions in the ethene-sulfonamide system, useful for purity assessment .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 315.4 for C15H25NO4S analogs) validate molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer :
- Medicinal Chemistry : The sulfonamide moiety enables hydrogen-bonding interactions with kinase ATP-binding pockets, making it a scaffold for inhibitors (e.g., anticancer agents). Bioactivity is assessed via enzyme inhibition assays (IC50 determination) .
- Materials Science : The methoxypropyl group enhances solubility in polar solvents (e.g., DMF), facilitating its use in polymer grafting. Grafted polyethersulfone (PES) membranes exhibit 40–60% reduced protein fouling in biomaterial applications .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and stability of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates electronic properties:
- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ∆E = 4.2 eV for sulfonamide derivatives).
- Tautomeric Stability : Exact-exchange terms in functionals improve accuracy by 15–20% for sulfonamide tautomerization barriers .
- Molecular Dynamics : Simulates solvent effects on conformation (e.g., methoxypropyl rotation barriers in water vs. chloroform) .
Q. What experimental strategies resolve contradictory data in structure-activity relationship (SAR) studies of ethenesulfonamide analogues?
- Methodological Answer :
- Crystallography : X-ray structures of protein-ligand complexes (e.g., kinase-inhibitor complexes) identify steric clashes caused by bulky 3-substituents, explaining paradoxical activity drops despite favorable docking scores .
- Assay Normalization : Cross-validating IC50 values using fluorescence resonance energy transfer (FRET) and radiometric assays reduces inter-platform variability (e.g., ±0.3 log units) .
Q. How does the 3-methoxypropyl substituent influence the physicochemical properties of ethenesulfonamides in biomaterial applications?
- Methodological Answer :
- Hansen Solubility Parameters (HSP) : The methoxypropyl group balances polar (δp = 8.2 MPa¹/²) and dispersive (δd = 18.3 MPa¹/²) interactions, reducing BSA adsorption on PES membranes by 40–60% .
- Permeation Flux : Modified membranes retain >95% initial flux after 100 hours in dynamic fouling assays, outperforming PEG-grafted controls .
Q. What methodologies are employed to analyze and quantify impurities in this compound synthesis?
- Methodological Answer :
- HPLC-UV : C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients resolve (E)- and (Z)-isomers (retention time difference: 1.2 minutes). Detection at 210 nm quantifies impurities <0.1% .
- Q-TOF Mass Spectrometry : Exact mass analysis (mass accuracy <3 ppm) identifies byproducts like N-desmethyl derivatives (Δm/z = -14.02) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
